

Sartorypyrone A: A Technical Guide for Researchers

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A Comprehensive Overview of Sartorypyrone A: From Chemical Identity to Biological Activity

This technical guide provides an in-depth overview of **Sartorypyrone A**, a meroterpenoid natural product with promising biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological effects, and the experimental methodologies used for its characterization.

Chemical Identification

Sartorypyrone A is a fungal metabolite produced by species of the genus Aspergillus, including Aspergillus fischeri.[1][2] Its chemical identity is defined by the following International Union of Pure and Applied Chemistry (IUPAC) names and CAS number:

IUPAC Name:

- rel-(+)-3-[(2E,6E)-9-[(1R,3S)-3-(acetyloxy)-2,2-dimethyl-6-methylenecyclohexyl]-3,7-dimethyl-2,6-nonadien-1-yl]-4-hydroxy-6-methyl-2H-pyran-2-one[3]
- [(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate[4]
- CAS Number: 1452396-10-9[3][5]



Quantitative Biological Activity

Sartorypyrone A has demonstrated notable bioactivity in several key areas of therapeutic interest, including oncology and infectious diseases. The following table summarizes the available quantitative data on its efficacy.

Biological Activity	Assay Type	Cell Line/Organis m	Metric	Value	Reference
Anticancer	Sulforhodami ne B (SRB) Assay	MCF-7 (Breast Cancer)	Gl50	46.3 μΜ	[3]
Anticancer	Sulforhodami ne B (SRB) Assay	NCI-H460 (Lung Cancer)	GI50	37.3 μΜ	[3]
Anticancer	Sulforhodami ne B (SRB) Assay	A375-C5 (Melanoma)	Gl50	21.5 μΜ	[3]
Antibacterial	Broth Microdilution	Multidrug- resistant Staphylococc us aureus	MIC	32 μg/mL	[3]
Antibiofilm	Crystal Violet Assay	Staphylococc us aureus	Biofilm Reduction	Mass Reduction	[3]
Antibiofilm	Crystal Violet Assay	Bacillus subtilis	Biofilm Reduction	Mass Reduction	[3]

Experimental Protocols

This section details the generalized experimental methodologies employed to ascertain the biological activities of **Sartorypyrone A**.

Anticancer Activity: Sulforhodamine B (SRB) Assay



The anticancer activity of **Sartorypyrone A** is determined by the Sulforhodamine B (SRB) assay, a colorimetric method that estimates cell number by staining total cellular protein.[6][7] [8]

- Cell Plating: Cancer cell lines are seeded in 96-well microtiter plates at an appropriate density and incubated to allow for cell attachment.[6]
- Compound Treatment: Cells are treated with various concentrations of Sartorypyrone A and incubated for a specified period (e.g., 48-72 hours).[9]
- Cell Fixation: The cells are fixed in situ by the addition of cold trichloroacetic acid (TCA) and incubated at 4°C for 1 hour.[7]
- Staining: The plates are washed to remove the TCA, and the cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[6]
- Washing: Unbound dye is removed by washing with 1% acetic acid.
- Solubilization and Absorbance Measurement: The bound SRB dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at approximately 510-540 nm using a microplate reader.[6][10] The GI₅₀ value, the concentration that inhibits cell growth by 50%, is then calculated.

Antibacterial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) of **Sartorypyrone A** against bacterial strains is determined using the broth microdilution method.[11][12][13]

- Preparation of Inoculum: A standardized bacterial inoculum is prepared from a fresh culture to a specific cell density (e.g., McFarland 0.5 standard).[12]
- Serial Dilution: **Sartorypyrone A** is serially diluted in a liquid growth medium in a 96-well microtiter plate to obtain a range of concentrations.[14]
- Inoculation: Each well is inoculated with the standardized bacterial suspension.[13]



- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
- MIC Determination: The MIC is determined as the lowest concentration of Sartorypyrone A
 that completely inhibits visible bacterial growth.[11][12]

Antibiofilm Activity: Crystal Violet Assay

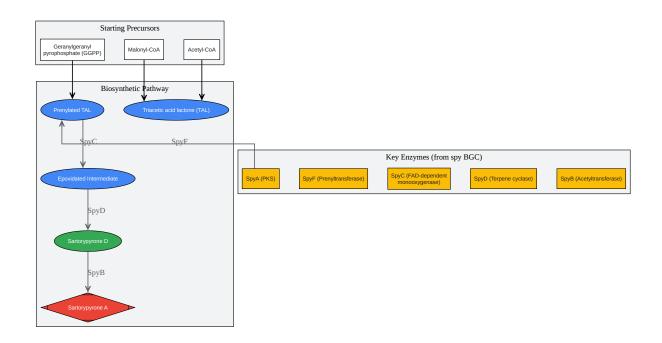
The ability of **Sartorypyrone A** to inhibit biofilm formation is quantified using the crystal violet assay.[15][16]

- Biofilm Formation: Bacterial cultures are grown in 96-well plates in the presence of varying concentrations of Sartorypyrone A to allow for biofilm formation.[17]
- Washing: After an incubation period, the planktonic (free-floating) bacteria are removed by gently washing the wells.[17]
- Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes.[16]
- Washing: Excess stain is removed by washing with water.[16]
- Quantification: The crystal violet bound to the biofilm is solubilized with a solvent (e.g., 30% acetic acid or ethanol), and the absorbance is measured at approximately 550-590 nm.[16]
 [17] A reduction in absorbance in the presence of Sartorypyrone A indicates antibiofilm activity.

Biosynthesis of Sartorypyrone A

Recent studies have elucidated the biosynthetic pathway of sartorypyrones in Aspergillus fumigatus, identifying a dedicated biosynthetic gene cluster (BGC), designated as the spy BGC.[18][19][20]





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